molecular formula C16H20N2O2 B185919 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione CAS No. 143806-82-0

2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Cat. No.: B185919
CAS No.: 143806-82-0
M. Wt: 272.34 g/mol
InChI Key: DAEUYKAFIZJHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology and Medicine: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its ability to interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its spirocyclic structure imparts unique properties to the materials, making them suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

  • 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
  • 2,8-Diazaspiro[5.5]undecane-1,7-dione

Comparison: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is unique due to the presence of a single benzyl group, which imparts distinct chemical and biological properties compared to its dibenzyl and non-benzyl analogs. The single benzyl group allows for selective interactions with molecular targets, making it a more versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-14-16(8-4-10-17-14)9-5-11-18(15(16)20)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEUYKAFIZJHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.